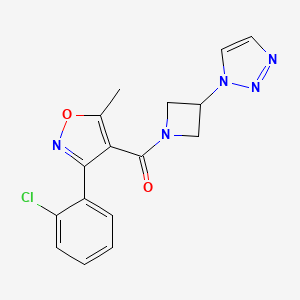![molecular formula C8H16N2O B2828757 9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane CAS No. 151097-02-8](/img/structure/B2828757.png)
9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane” is a chemical compound with the molecular formula C8H16N2O . It is also known by its IUPAC name, 9-methyl-6-oxa-2,9-diazaspiro [4.5]decane . The compound contains a total of 28 bonds, including 12 non-H bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), 1 tertiary amine (aliphatic), 1 ether (aliphatic), and 1 Pyrrolidine .
Molecular Structure Analysis
The molecular structure of “this compound” includes a five-membered ring and a six-membered ring, which are connected by a single bond . The molecule also contains a secondary and a tertiary aliphatic amine, as well as an aliphatic ether .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 229.15 . The compound appears as a white solid and should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Stereochemistry Analysis : The compound 9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane is part of a group of 1,4-diazaspiro[4.5]decanes studied for their stereochemistry. These compounds, including various isomers, show chair conformations and exhibit tautomeric equilibrium, as evidenced by spectroscopic analysis, including 1H, 13C, 15N, and 17O NMR (Guerrero-Alvarez et al., 2004).
Synthesis of Spirocyclic Derivatives : Research has been conducted on the stereoselective synthesis of 9,10-epoxy-1,6-dioxa-4,7-diazaspiro[4.5]decanes. These compounds are synthesized from β-lithiated oxazolinyloxiranes and nitrones, leading to the creation of several important chemical structures like α,β-epoxy-γ-amino acids and γ-butyrolactams (Capriati et al., 2006).
Conformational Analysis of Spirolactams : The synthesis and conformational analysis of 1-(tert-butoxycarbonyl)-7-[1-(tert-butoxycarbonyl)-3-methylbutyl]-6-oxo-1,7-diazaspiro[4.5]decane derivatives have been investigated. These compounds serve as constrained surrogates for dipeptides in peptide synthesis and show promise as gamma-turn/distorted type II beta-turn mimetics (Fernandez et al., 2002).
Crystal Structure Analysis : The crystal structure of related spiro compounds like 1-oxa-4,9-diazaspiro[5.5]undecane-based derivatives has been studied, revealing insights into the molecular arrangements and interactions within these structures. Such studies are crucial for understanding the chemical and physical properties of these compounds (Rohlíček et al., 2010).
Spiro Compound Synthesis for Biological Applications : 1-Oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas have been identified as potent inhibitors suitable for treating chronic kidney diseases. These compounds demonstrate significant biological activity and are potential drug candidates (Kato et al., 2014).
Polymer Science Applications : In polymer science, certain spiro compounds like 9,9-dimethyl-4-methylene-3,5,8,10-tetraoxabicylco[5.3.0]decane have been studied for their potential in copolymerization processes. These studies explore the production of polymers with controlled properties, such as low shrinkage in volume, which is crucial for various industrial applications (Schulze & Klemm, 1995).
Safety and Hazards
The compound is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. Therefore, it’s important to avoid breathing its dust, fume, gas, mist, vapors, or spray. When handling this compound, one should wear protective gloves, protective clothing, and eye/face protection .
Eigenschaften
IUPAC Name |
9-methyl-6-oxa-2,9-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-10-4-5-11-8(7-10)2-3-9-6-8/h9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBPYKLNPOWPBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2(C1)CCNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Fluoroanilino)methylene]-2-pentenedinitrile](/img/structure/B2828674.png)

![4-cyano-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2828676.png)


![5-Ethyl-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2828680.png)

![8-(3-Phenylpropanoyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2828682.png)

![6-[(1-Cyclobutylaziridin-2-yl)methoxy]quinoline](/img/structure/B2828685.png)
![8-(5-Chloro-2-methoxyphenyl)-1-methyl-3-(2-phenylethyl)-1,3,5-trihydroimidazol idino[1,2-h]purine-2,4-dione](/img/structure/B2828688.png)


